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Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a frequently utilized phospholipid in the

formulation of liposomal drug delivery systems. Its high phase transition temperature

(approximately 55°C) confers rigidity and stability to the liposome bilayer at physiological

temperatures, making DSPC-based liposomes ideal carriers for controlled and sustained drug

release. Surface modification of these liposomes with polyethylene glycol (PEG) is a widely

adopted strategy to enhance their systemic circulation time and stability.[1][2] This process,

known as PEGylation, creates a hydrophilic protective layer on the liposome surface, which

sterically hinders the binding of opsonin proteins, thereby reducing clearance by the

mononuclear phagocyte system (MPS).[3][4]

These application notes provide detailed protocols for the preparation and surface modification

of DSPC liposomes with PEG, methodologies for their characterization, and a summary of their

key physicochemical properties.

Key Physicochemical Properties of PEGylated
DSPC Liposomes
The choice of preparation method and the molar ratio of the lipid components significantly

influence the final characteristics of PEGylated DSPC liposomes. The following tables
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summarize quantitative data from various studies to provide a comparison of different

formulations and methods.

Table 1: Influence of Preparation Method on Physicochemical Properties of DSPC Liposomes
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Manufacturi
ng Method

Typical
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Encapsulati
on
Efficiency
(%)

Key
Advantages

Key
Disadvanta
ges

Thin-Film

Hydration

50 - 200

(post-

extrusion)[5]

< 0.2[5]

Variable,

generally

lower for

hydrophilic

drugs without

active

loading.

Robust,

widely used,

suitable for

various lipid

compositions.

[5]

Can be time-

consuming,

may require

additional

downsizing

steps (e.g.,

extrusion,

sonication).

[5]

Reverse-

Phase

Evaporation

Can produce

micron-sized

vesicles,

requires

downsizing.

Variable

Generally

higher for

hydrophilic

drugs

compared to

thin-film

hydration.[5]

High

encapsulation

efficiency for

hydrophilic

drugs.[5]

Exposure of

the drug to

organic

solvents and

sonication.

Ethanol

Injection
30 - 100 < 0.2 Moderate

Rapid and

straightforwar

d method that

is easily

scalable.[5]

Difficulty in

removing

residual

ethanol;

potential for

drug

precipitation.

Microfluidics 50 - 150 < 0.15 High and

reproducible

Produces

highly

uniform

liposomes

with excellent

reproducibility

, suitable for

large-scale

Requires

specialized

equipment.
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production.[5]

[6]

Table 2: Characterization of PEGylated DSPC Liposome Formulations

Lipid
Compositio
n (molar
ratio)

PEG-Lipid
(mol%)

Method
Mean
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

DSPC:Choles

terol (55:45)

5% DSPE-

PEG2000

Thin-Film

Hydration
90 - 125[7] < 0.2[5] -20.58[7]

DSPC:Choles

terol (7:3)

5% DSPE-

PEG2000
Post-insertion 165 - 180[8] < 0.2[8] Not specified

DPPC:Choles

terol:DSPE-

PEG2000

(variable)

1-10% Microfluidics ~100[9] < 0.2[9] Not specified

DSPC:Choles

terol:PEG-

DSPE

(65:31:4)

4%
Thin-Film

Hydration
~100[10] Not specified Not specified

DOPC/DOTA

P:Cholesterol

:DSPE-

PEG2000

up to 20%

Sucrose

Density

Gradient

~30[11] Not specified -10 to +15[11]

Experimental Protocols
Protocol 1: Preparation of PEGylated DSPC Liposomes
by Thin-Film Hydration and Extrusion
This is a conventional and widely used method for producing unilamellar vesicles of a defined

size.[12][13]
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Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol (Chol)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2000)

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[5]

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Equipment:

Round-bottom flask

Rotary evaporator

Water bath

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve DSPC, cholesterol, and DSPE-PEG2000 in the organic solvent in a round-bottom

flask. A common molar ratio for stable liposomes is DSPC:Cholesterol:DSPE-PEG2000 at

55:40:5.

Attach the flask to a rotary evaporator.

Evaporate the organic solvent under reduced pressure at a temperature above the phase

transition temperature (Tc) of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the

inner wall of the flask.[5]
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Place the flask under high vacuum for at least 2 hours to ensure complete removal of

residual solvent.

Hydration:

Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).

Add the warm hydration buffer to the flask containing the dry lipid film.

Vortex the flask to detach the lipid film from the glass wall, resulting in the formation of a

milky suspension of multilamellar vesicles (MLVs).

Extrusion (Size Reduction):

Assemble the liposome extruder with a 100 nm polycarbonate membrane.

Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

Load the MLV suspension into one of the extruder's syringes.

Pass the suspension through the membrane back and forth for an odd number of passes

(e.g., 11-21 times). This process yields a translucent suspension of unilamellar liposomes.

Purification:

To remove any unencapsulated material (if a drug was co-encapsulated), the liposome

suspension can be purified using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Surface Modification by Post-Insertion
Method
The post-insertion technique is a straightforward method for incorporating PEG-lipids into pre-

formed liposomes.[2][14] This method is particularly useful as it ensures that the PEG chains

are located exclusively on the outer leaflet of the liposomal bilayer.[14][15]

Materials:

Pre-formed DSPC liposomes (prepared as in Protocol 1, without DSPE-PEG2000)
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DSPE-PEG2000

Hydration buffer (e.g., PBS, pH 7.4)

Equipment:

Water bath or incubator

Procedure:

Prepare DSPE-PEG2000 Micelles:

Dissolve the required amount of DSPE-PEG2000 in the hydration buffer to form a micellar

solution.[14]

Incubation:

Add the DSPE-PEG2000 micellar solution to the pre-formed liposome suspension. The

amount of DSPE-PEG2000 to be added is typically between 5 and 15% (w/w) of the total

liposomal lipid.[14]

Incubate the mixture at a temperature above the Tc of DSPC (e.g., 60°C) for a specified

period (e.g., 1-5 hours), with gentle shaking.[14] During this incubation, the DSPE-

PEG2000 molecules will spontaneously insert into the outer leaflet of the liposome bilayer.

Purification:

Remove unincorporated DSPE-PEG2000 micelles by size-exclusion chromatography or

dialysis.

Experimental and Logical Workflows
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Caption: Experimental workflow for the preparation and characterization of PEGylated DSPC

liposomes.
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Caption: Mechanism of how PEGylation enhances the in vivo performance of DSPC liposomes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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